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Serabelisib INK1117 MLN1117 identification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

Physicochemical Properties and Structure

Serabelisib has favorable drug-like properties, adhering to Lipinski's rule of five (zero rules broken) [1].

Key properties include:

e Hydrogen Bond Donors/Acceptors: 1 and 6, respectively [1].
¢ Rotatable Bonds: 3 [1].

e Topological Polar Surface Area (TPSA): 98.89 [1].

e Calculated Partition Coefficient (XLogP): 1.65 [1].

The canonical SMILES string is Ncloc2c(nl)cc(cc2)clccc2n(cl)c(cn2)C(=0)N1CCOCCI [1].

Mechanism of Action and Signaling Pathway

Serabelisib specifically targets the p110a catalytic subunit of PI3Ka. Inhibiting this isoform blocks the
conversion of PIP2 to PIP3 on the cell membrane, a critical signaling event in the oncogenic
PI3K/Akt/mTOR pathway [2] [3]. This inhibition is particularly effective in tumors with activating PIK3CA

mutations [2].

The following diagram illustrates the signaling pathway and the mechanism of Serabelisib:
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Serabelisib selectively inhibits the PI3Ka isoform, blocking oncogenic signaling.

Preclinical Data and Experimental Protocols

In Vitro Cell Research

e Purpose: Assess potency in inhibiting proliferation and inducing apoptosis.
e Cell Lines: PIK3CA-mutant tumor cell lines [2].
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e Key Findings: Serabelisib administration results in potent PI3K pathway inhibition, blockade of
cellular proliferation, and apoptosis. It shows much less activity in PTEN-deficient tumor cells [2].

In Vivo Animal Research

e Purpose: Evaluate antitumor efficacy and pharmacokinetics/pharmacodynamics (PK/PD).

e Animal Models: Murine xenograft models of human cancer (e.g., breast carcinoma) bearing PIK3CA
oncogenic mutations [2].

e Dosage: 60 mg/kg [2].

e Administration: Oral [2].

e Key Findings: Dose-dependent inhibition of tumor growth, with corresponding inhibition of PI3K
pharmacodynamic markers in tumor tissue. Preclinical antitumor activity is driven by total plasma
exposures [2].

Clinical Trial Protocol and Key Findings

A first-in-human, phase I, dose-escalation study (NCT01449370) evaluated Serabelisib in patients with

advanced solid tumors [4] [5].

Experimental Design Summary

e Patients: 71 patients with advanced solid tumors and known PIK3CA mutation status [4].
¢ Dosing Schedules: Oral administration in 21-day cycles via:
o Once daily (100-300 mg; n=24)
o Intermittent: Monday-Wednesday-Friday (MWF; 200-1200 mg; n=27) or Monday-Tuesday-
Wednesday (MTuW; 200-900 mg; n=20) [4].
e Dose Escalation: Followed a standard 3 + 3 design [4].
e Primary Objective: Determine Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTS)

[4].

Key Clinical Results The table below summarizes the pivotal findings from the phase I clinical trial:

Intermittent Dosing

Parameter Once Daily Dosing

(MWF/MTuWw)
Maximum 150 mg 900 mg
Tolerated Dose
(MTD)
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Parameter

Dose-Limiting
Toxicity (DLT)

Total Weekly Dose
at MTD

Drug-Related
Grade =3 AEs

Notable Grade =3
AEs

Plasma Half-Life

Antitumor Activity

Once Daily Dosing

Grade =3 ALT/AST elevations

1050 mg (150 mg x 7)

25%

~11 hours

3 Partial Responses (PR), 5 Stable
Disease (SD) =3 months (all in PIK3CA-
mutated tumors)

Pharmacodynamic Assessment Protocol

Intermittent Dosing
(MWF/MTuWw)

No DLTs until MTD

2700 mg (900 mg x 3)

22% (MWF) / 35% (MTuW)

Hyperglycemia: 0% (once daily) /
7% (MWF) / 15% (MTuW)

~11 hours

1 PR (MWF), 12 SD =3 months
(all in PIK3CA-mutated tumors)

¢ Method: Immunohistochemistry (IHC) analysis of phosphorylated S6 (pS6) expression at Ser235/236

[4].

e Tissues: Formalin-fixed paraffin-embedded sections of skin and (optional) tumor tissues [4].

e Sampling: Skin biopsies at screening and within 2-4 hours after dosing in week 2 of cycle 1 (once-
daily) or on day 1 of cycle 2 (intermittent) [4].

e Scoring: A histochemical score (H-score) was assigned based on levels and areas of pS6 expression

[4].

e Key Finding: Skin pS6 expression was suppressed at doses =200 mg, demonstrating target

engagement [4].

Research and Development Context

Serabelisib was developed as a selective PI3Ka inhibitor intended to provide more specific inhibition of

PI3Ka-driven tumors while minimizing side effects caused by non-selective blockade of other PI3K

isoforms, potentially creating a wider therapeutic window [4] [3]. However, the clinical conclusion from the
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phase I trial was that the potential for Serabelisib as a single-agent therapy appears limited, warranting

further evaluation in combination approaches for advanced solid tumors [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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